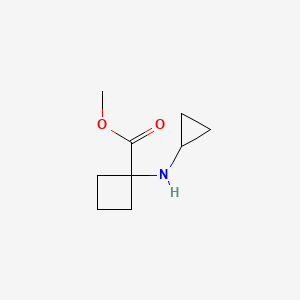

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9(5-2-6-9)10-7-3-4-7/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDLOGHVQNVFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248272-35-6 | |

| Record name | methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate typically involves the following steps:

Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

Introduction of Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions. Cyclopropylamine can react with a suitable cyclobutane derivative under controlled conditions.

Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: N-oxides of the cyclopropylamino group.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values as low as 0.80 µM.

| Cell Line | IC50 (µM) | Caspase Activation |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

| BT-20 | 1.42 | Significant |

- Neurotransmitter Interaction : The compound's structure suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as anxiety and depression .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules:

- Synthesis of Cyclopropylamines : This compound can be utilized in the synthesis of cyclopropylamine derivatives, which have been shown to modulate the activity of lysine-specific demethylase, an important target in epigenetic regulation .

- Building Block for Complex Molecules : Its unique structure allows it to be a versatile building block in organic synthesis, facilitating the formation of various functionalized cyclopropanes through reactions such as cyclopropanation and cross-coupling methods .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of cyclobutane derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved caspase activation leading to apoptosis, making it a candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacology

In neuropharmacological studies, this compound was evaluated for its effects on neurotransmitter systems. Preliminary results indicated that it could enhance serotonin receptor activity, suggesting potential use in treating mood disorders.

Mechanism of Action

The mechanism by which Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylamino group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclobutane Carboxylates

Table 1: Structural and Physicochemical Properties

*LCMS data for methylamino derivative: m/z 158 [M+H]+ .

Key Reactivity Differences :

Spectral and Analytical Data

Table 2: NMR and IR Spectral Comparison

Biological Activity

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a cyclopropylamino group and a methyl ester functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its effects on various cellular processes. Key areas of activity include:

Case Study 1: Cytotoxicity Assessment

A study assessing the cytotoxicity of various cyclopropylamine derivatives reported that some compounds led to significant cell death in specific cancer cell lines. The findings suggested that structural modifications could enhance or diminish cytotoxic effects. For instance, compounds with electron-withdrawing groups showed increased cytotoxicity compared to their electron-donating counterparts .

| Compound | Cell Line | MCC (μM) | CC50 (μM) |

|---|---|---|---|

| This compound | HeLa | 10.4 | 20 |

| Analog A | HeLa | 11.5 | 20 |

| Analog B | HepG2 | >100 | >100 |

Case Study 2: Antiviral Activity

In another investigation, structural analogs related to this compound were tested for antiviral activity against the H1N1 influenza virus. Although specific data on this compound was not available, related compounds demonstrated varying degrees of effectiveness, indicating potential pathways for further research .

The mechanisms by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : Cyclopropylamines have been shown to modulate enzyme activities, potentially affecting metabolic pathways.

- Cell Membrane Penetration : The lipophilic nature of the compound may facilitate its penetration into cell membranes, influencing intracellular signaling pathways.

Future Directions for Research

Further research is warranted to elucidate the specific biological activities of this compound. Suggested areas for future studies include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular interactions and pathways affected by the compound.

- Comparative Analyses : Evaluating the activity of this compound against other known cyclopropylamine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves photoredox-catalyzed radical-polar crossover reactions or multi-step protocols. For example, photoredox conditions using 4CzIPN as a catalyst, organolithium reagents (e.g., PhLi), and boronic esters in anhydrous DMSO under visible light irradiation (20 hours) yield cyclobutane derivatives . Optimization includes adjusting solvent polarity (e.g., DMSO for radical stabilization), catalyst loading, and temperature. Purification via flash chromatography (10% ethyl acetate/hexane) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.44–0.49) and confirming yield via HRMS (e.g., observed m/z 271.1308 vs. calculated 271.1305) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify cyclopropane (δ ~1.0–2.5 ppm for cyclopropane protons) and cyclobutane ring signals (δ ~2.5–3.5 ppm). Ester carbonyl (δ ~165–175 ppm in 13C) and cyclopropylamine (δ ~2.8–3.2 ppm for N–CH) are diagnostic .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm functional groups .

- HRMS : Validate molecular ion ([M+H]+) with <3 ppm error (e.g., m/z 271.1308 observed vs. 271.1305 calculated) .

Q. How does the steric environment of the cyclopropane and cyclobutane rings influence the compound’s stability and reactivity?

- Methodological Answer : Cyclopropane’s ring strain increases electrophilicity at the amine group, facilitating nucleophilic attacks. Cyclobutane’s larger ring reduces strain but introduces conformational rigidity, affecting regioselectivity in reactions. Computational modeling (e.g., DFT) can predict steric clashes and guide substituent placement . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying steric hindrance) is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or reaction yields)?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare with computed NMR shifts (via Gaussian or ACD/Labs) to identify conformational isomers or solvent effects .

- Yield Variations : Screen alternative catalysts (e.g., Ru(bpy)3Cl2 vs. 4CzIPN) or solvents (acetonitrile vs. DMSO) to improve efficiency. Statistical tools like Design of Experiments (DoE) can optimize parameters .

Q. What mechanistic insights can computational tools provide for reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as cyclopropane ring-opening or polar cyclization steps. For photoredox reactions, compute redox potentials of intermediates to identify rate-limiting steps (e.g., single-electron transfer vs. radical recombination) . Pair computational results with experimental kinetics (e.g., time-resolved UV-Vis spectroscopy) to validate mechanisms .

Q. How can scalable synthesis protocols maintain stereochemical integrity while transitioning from lab-scale to pilot-scale production?

- Methodological Answer :

- Continuous Flow Systems : Minimize side reactions by controlling residence time and mixing efficiency, critical for preserving stereochemistry in cyclopropane/cyclobutane systems .

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported 4CzIPN) to enhance recyclability and reduce metal leaching .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like HPLC (retention time ~1.16 minutes under SMD-TFA05 conditions) for real-time purity monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields or selectivity in the synthesis of related cyclobutane derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify substrate purity (e.g., boronic ester quality) and moisture levels in solvents (anhydrous DMSO vs. technical grade) .

- Cross-Validation : Compare data across multiple sources (e.g., patent examples vs. peer-reviewed studies). For instance, HRMS discrepancies (e.g., ±0.3 Da) may arise from isotopic patterns or adduct formation .

Methodological Best Practices

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.